3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a benzoic acid moiety at the pyrazole’s 4-position (meta to the carboxylic acid group). This structure grants it unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-11(7-13-14)9-4-3-5-10(6-9)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPGXIDVTVSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid, this method involves coupling a boronic acid-functionalized pyrazole with a halogenated benzoic acid derivative.
Reaction Design
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Aryl Halide Component : Methyl 3-bromobenzoate is preferred to protect the carboxylic acid during coupling. Post-coupling hydrolysis yields the free acid.
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Boronic Acid Component : 1-Ethyl-1H-pyrazol-4-ylboronic acid is synthesized via Miyaura borylation of 4-bromo-1-ethyl-1H-pyrazole using bis(pinacolato)diboron and a palladium catalyst.
Conditions and Catalysts
A representative procedure involves:
Direct Arylation of Pyrazoles
Direct C–H arylation avoids pre-functionalization of the pyrazole but requires precise control over regioselectivity.
Protocol
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Aryl Halide : 3-Iodobenzoic acid.
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Pyrazole : 1-Ethyl-1H-pyrazole.
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Base : KOH in dimethyl sulfoxide (DMSO) at 110°C for 10 hours.
Challenges : Pyrazoles exhibit lower nucleophilicity compared to imidazoles, necessitating optimized conditions.
Cyclocondensation Strategies
Hantzsch Pyrazole Synthesis
This method constructs the pyrazole ring in situ on a benzoic acid-derived diketone.
Steps
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Diketone Formation : React 3-acetylbenzoic acid with an acid chloride (e.g., acetyl chloride) to form 3-(3-oxobutanoyl)benzoic acid.
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Cyclization : Treat the diketone with hydrazine monohydrate in ethanol, forming 3-(1H-pyrazol-4-yl)benzoic acid.
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N-Alkylation : Introduce the ethyl group using ethyl iodide and NaH in DMF.
Limitations
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Multiple protection/deprotection steps for the carboxylic acid.
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Regioselectivity challenges during diketone formation.
N-Alkylation of Pre-Formed Pyrazole-Benzoic Acid Derivatives
Two-Step Alkylation-Coupling Approach
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Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid : Achieved via Suzuki coupling of 3-bromobenzoic acid and 1H-pyrazol-4-ylboronic acid.
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Ethylation : React with ethyl bromide using NaH as a base in THF at 0°C.
Advantages : Avoids boronic acid synthesis for ethylated pyrazoles.
Yield : ~85% for alkylation step.
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst System | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Suzuki Coupling | Methyl 3-bromobenzoate, Boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 80–90 | Boronic acid synthesis |
| Direct Arylation | 3-Iodobenzoic acid, 1-Ethylpyrazole | Pd(OAc)₂, KOH/DMSO | 60–70 | Low pyrazole reactivity |
| Hantzsch Synthesis | 3-Acetylbenzoic acid, Hydrazine | None (thermal) | 70 | Multi-step, regioselectivity |
| N-Alkylation | 3-(1H-Pyrazol-4-yl)benzoic acid | NaH, Ethyl bromide | 85 | Carboxylic acid protection |
Mechanistic Insights and Optimization
Suzuki Coupling Mechanism
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Polar aprotic solvents (e.g., dioxane) enhance boronic acid solubility.
N-Alkylation Steric Effects
Bulky bases like NaH promote deprotonation of the pyrazole’s N–H, facilitating nucleophilic attack on ethyl bromide. Steric hindrance from the benzoic acid group necessitates mild conditions to avoid decarboxylation.
Scalability and Industrial Relevance
The Suzuki method is most scalable due to commercial availability of 3-bromobenzoic acid and standardized palladium catalysts. However, Miyaura borylation of 4-bromo-1-ethylpyrazole remains a bottleneck due to pyrazole’s sensitivity to over-borylation .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that compounds containing the pyrazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii, with some compounds demonstrating minimum inhibitory concentration (MIC) values below 1 μg/ml .
Anticancer Activity:
The compound has been evaluated for its anticancer properties. Studies have reported that pyrazole-based compounds can inhibit the growth of several cancer cell types, including lung, breast, and prostate cancers. Notably, research has highlighted the potential of these compounds to disrupt autophagic processes in cancer cells, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .
Pharmacophore Development:
this compound is being investigated as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors could lead to the development of new therapeutic agents targeting various diseases .
Materials Science
Organic Light Emitting Diodes (OLEDs):
The derivatives of this compound are being explored for their applications in materials science, particularly in the development of OLEDs. The unique electronic properties imparted by the pyrazole ring make it suitable for use in fluorescent probes and other electronic applications.
Fluorescent Probes:
Research into the synthesis of new materials utilizing this compound has led to the creation of fluorescent probes that can be used in biochemical assays to study enzyme interactions and receptor binding. These probes are essential for visualizing biological processes at the molecular level.
Biological Studies
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The compound's pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity to active sites on proteins .
Structure–Activity Relationship (SAR) Studies:
Extensive SAR studies have been conducted to optimize the biological activity of pyrazole derivatives. These studies focus on modifying substituents on the pyrazole ring and benzoic acid moiety to enhance potency against specific targets while minimizing toxicity .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA and VRE; low MIC values |
| Anticancer agents | Inhibits growth in various cancer cell lines | |
| Pharmacophore development | Potential for new therapeutic agents | |
| Materials Science | OLEDs | Useful in developing electronic materials |
| Fluorescent probes | Enhances visualization in biochemical assays | |
| Biological Studies | Mechanism of action studies | Interacts with enzymes/receptors; modulates activity |
| Structure–activity relationship studies | Optimization of potency through chemical modifications |
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with pyrazole-benzoic acid backbones, focusing on structural modifications, physicochemical properties, and biological activities.
Structural Variations
Key Observations :
- Positional Isomerism : Substitution of benzoic acid at the 3-position (parent compound) versus 4-position (analogs) alters electronic distribution and steric interactions, impacting receptor binding .
- Functional Group Additions: Derivatives with amino-methyl linkers (e.g., 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid) or charged groups (e.g., hydrochloride salts) exhibit enhanced solubility in polar solvents compared to the parent compound .
Physicochemical Properties
Key Observations :
- logP Trends: Hydrophilicity increases with polar substituents (e.g., dimethylaminoethyl group reduces logP from 2.1 to 1.5), enhancing bioavailability .
- Solubility: Hydrochloride salts (e.g., 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid hydrochloride) demonstrate superior aqueous solubility (~50 mg/mL) compared to the parent compound .
Q & A
Q. What are the recommended methods for synthesizing 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid?
A practical approach involves coupling reactions between pyrazole and benzoic acid derivatives. For example, azide-functionalized pyrazole intermediates can be synthesized using azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled heating (50°C), followed by purification via flash chromatography with gradients of cyclohexane/ethyl acetate . Key steps include monitoring reaction progress via TLC and optimizing solvent systems for column chromatography.
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard for structural elucidation . Complementary techniques include:
- 1H/13C NMR : To verify proton and carbon environments (e.g., aromatic protons at δ 7.84 ppm and ethyl groups at δ 1.37 ppm) .
- IR spectroscopy : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1704 cm⁻¹) .
- Mass spectrometry (HRMS-EI) : Confirm molecular weight (e.g., [M]+ at m/z 271.1065) .
Q. What analytical techniques are recommended for assessing purity?
- HPLC : To quantify purity (≥95%) and detect impurities .
- NMR : Assess chemical shift consistency and integration ratios .
- Melting point analysis : Compare observed values (e.g., 138–140°C) with literature data to detect solvates or polymorphs .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Low yields (e.g., 51% ) may arise from side reactions or inefficient purification. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd) for cross-coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature control : Microwave-assisted synthesis to reduce reaction time.
- Workup modifications : Use of Celite for dry-loading to improve chromatographic separation .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Discrepancies in melting points or NMR shifts may arise from polymorphs or solvate formation. Recommendations:
Q. What computational approaches are suitable for studying its reactivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways.
- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., protein binding) .
- Docking studies : Explore binding affinities with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Compare analogs with systematic substitutions:
- Pyrazole ring modifications : Replace ethyl with methyl (see for melting point variations) .
- Benzoic acid substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .
- Biological assays : Test antimicrobial or anti-inflammatory activity against reference compounds (e.g., ethyl 4-amino benzoate) .
Q. What preclinical studies are required before pharmacological testing?
- ADME profiling : Assess absorption, distribution, metabolism, and excretion using in vitro models (e.g., Caco-2 cells for permeability) .
- Toxicity screening : Acute toxicity in rodent models and genotoxicity assays (Ames test).
- Formulation stability : Evaluate pH-dependent solubility and degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
